molecular formula C12H10ClFO2 B3033848 5-(2-chloro-6-fluorophenyl)-3-hydroxycyclohex-2-en-1-one CAS No. 1221715-39-4

5-(2-chloro-6-fluorophenyl)-3-hydroxycyclohex-2-en-1-one

Cat. No.: B3033848
CAS No.: 1221715-39-4
M. Wt: 240.66
InChI Key: KMNJRLQVFJOHBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-chloro-6-fluorophenyl)-3-hydroxycyclohex-2-en-1-one is a chemical compound characterized by the presence of a cyclohexenone ring substituted with a 2-chloro-6-fluorophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chloro-6-fluorophenyl)-3-hydroxycyclohex-2-en-1-one typically involves the following steps:

    Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through a series of reactions starting from simple precursors such as cyclohexanone

    Introduction of the 2-chloro-6-fluorophenyl Group: The 2-chloro-6-fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chloro-6-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-chloro-6-fluorophenyl)-3-hydroxycyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

    Oxidation: Formation of 5-(2-chloro-6-fluorophenyl)-3-oxocyclohex-2-en-1-one.

    Reduction: Formation of 5-(2-chloro-6-fluorophenyl)-3-hydroxycyclohexan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-chloro-6-fluorophenyl)-3-hydroxycyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-chloro-6-fluorophenyl)-3-hydroxycyclohex-2-en-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorophenylboronic acid
  • 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one
  • 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride

Uniqueness

5-(2-chloro-6-fluorophenyl)-3-hydroxycyclohex-2-en-1-one is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a cyclohexenone ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(2-chloro-6-fluorophenyl)-3-hydroxycyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFO2/c13-10-2-1-3-11(14)12(10)7-4-8(15)6-9(16)5-7/h1-3,6-7,15H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNJRLQVFJOHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-chloro-6-fluorophenyl)-3-hydroxycyclohex-2-en-1-one
Reactant of Route 2
Reactant of Route 2
5-(2-chloro-6-fluorophenyl)-3-hydroxycyclohex-2-en-1-one
Reactant of Route 3
Reactant of Route 3
5-(2-chloro-6-fluorophenyl)-3-hydroxycyclohex-2-en-1-one
Reactant of Route 4
5-(2-chloro-6-fluorophenyl)-3-hydroxycyclohex-2-en-1-one
Reactant of Route 5
5-(2-chloro-6-fluorophenyl)-3-hydroxycyclohex-2-en-1-one
Reactant of Route 6
5-(2-chloro-6-fluorophenyl)-3-hydroxycyclohex-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.